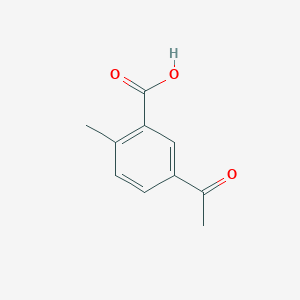

5-Acetyl-2-methylbenzoic acid

説明

5-Acetyl-2-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and an acetyl group at the 5-position of the aromatic ring. While direct experimental data on this compound are absent in the provided evidence, structural analogs and related derivatives suggest its physicochemical properties and reactivity are influenced by the electron-withdrawing acetyl group and the steric effects of the methyl substituent. Such substitutions typically modulate acidity, solubility, and biological activity compared to unmodified benzoic acid or other derivatives. For example, the acetyl group may enhance the compound’s acidity relative to methoxy-substituted analogs due to its electron-withdrawing nature .

特性

分子式 |

C10H10O3 |

|---|---|

分子量 |

178.18 g/mol |

IUPAC名 |

5-acetyl-2-methylbenzoic acid |

InChI |

InChI=1S/C10H10O3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) |

InChIキー |

VZZNPMYNUNXWSC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C(=O)C)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 5-Acetyl-2-methylbenzoic acid can be synthesized through various methods. One common method involves the esterification of p-toluic acid with acetyl chloride . Another method includes the condensation of 5-carboxyl phthalide or 5-formyl chloride phthalide with malonate compounds, followed by decarboxylation and direct hydrogenation reduction . Additionally, it can be prepared by reacting 3-methyl-4-cyanoacetophenone with trifluoroacetic acid at 60°C for 12 hours .

Industrial Production Methods: In industrial settings, the production of 5-Acetyl-2-methylbenzoic acid often involves the use of cost-effective intermediates and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

化学反応の分析

Esterification Reactions

5-Acetyl-2-methylbenzoic acid undergoes esterification under acidic conditions to form ester derivatives.

Mechanism :

-

Protonation : The carboxylic acid oxygen is protonated, increasing electrophilicity.

-

Nucleophilic Attack : An alcohol (e.g., ethanol) attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : A hydroxyl group is protonated, becoming a better leaving group.

-

Elimination : Water is expelled, regenerating the carbonyl bond.

-

Deprotonation : The ester is formed after deprotonation by the catalyst .

Experimental Conditions :

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Ethanol, sulfuric acid | Heating | Ethyl 5-acetyl-2-methylbenzoate |

Nucleophilic Acyl Substitution

The carboxylic acid group can participate in nucleophilic acyl substitution reactions to form amides or anhydrides.

Amide Formation :

Using coupling agents like dicyclohexylcarbodiimide (DCC), the carboxylic acid reacts with amines to form amides.

Mechanism :

-

Deprotonation : DCC activates the carboxylic acid to form a carboxylate intermediate.

-

Nucleophilic Attack : The carboxylate attacks the carbodiimide (C=N) bond of DCC.

-

Amine Reaction : The intermediate reacts with the amine nucleophile.

-

Elimination : Dicyclohexylurea (DCU) is expelled, yielding the amide .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Amide Formation | Amine, DCC | Room temperature | Amide derivative |

Functional Group Reactivity

While explicit experimental data for oxidation or reduction of the ketone group is limited in the provided sources, the compound’s functional groups suggest potential reactivity:

-

Carboxylic Acid : Susceptible to decarboxylation or salt formation (e.g., sodium salt).

-

Ketone : May undergo reduction to form secondary alcohols (e.g., using NaBH₄ or LiAlH₄).

Comparative Analysis

| Reaction Type | Key Features | Limitations |

|---|---|---|

| Esterification | Acid-catalyzed, high yield | Requires heating and strong acids |

| Amide Formation | Mild conditions with coupling agents | Requires expensive reagents (e.g., DCC) |

科学的研究の応用

Chemistry: 5-Acetyl-2-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .

Biology and Medicine: This compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the synthesis of drugs with potential antibacterial and antioxidant properties .

Industry: In the industrial sector, 5-Acetyl-2-methylbenzoic acid is used in the production of dyes, fragrances, and other chemical products .

作用機序

The mechanism of action of 5-Acetyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various biochemical reactions, influencing the synthesis of other compounds. Its effects are mediated through its functional groups, which participate in oxidation, reduction, and substitution reactions .

類似化合物との比較

Comparison with Similar Compounds

Key Findings:

- Acidity : The acetyl group in 5-Acetyl-2-methylbenzoic acid likely increases acidity compared to methoxy or benzyloxy derivatives, aligning with the electron-withdrawing nature of the acetyl group .

- Synthesis Complexity : Multi-step syntheses (e.g., Fries rearrangement, benzyl ether formation) are common for substituted benzoic acids, often requiring catalysts like AlCl₃ or controlled reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。